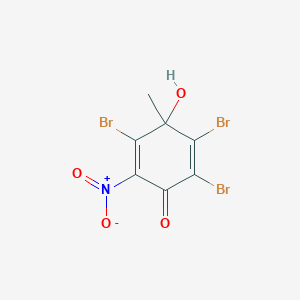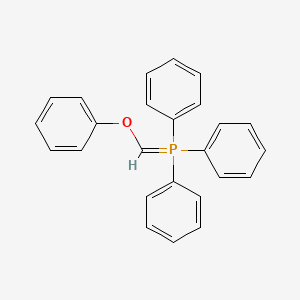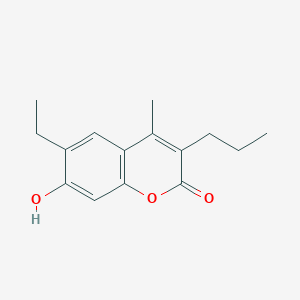
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one, can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This may include using green solvents, catalysts, and other environmentally friendly procedures .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It is used in the production of perfumes and fabric conditioners due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase and COX, which are involved in bacterial replication and inflammation, respectively . This inhibition can lead to antimicrobial and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2H-1-benzopyran-2-one: Another coumarin derivative with similar biological activities.
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
6-Methylcoumarin: Used in perfumes and fabric conditioners.
Uniqueness
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Propiedades
Número CAS |
111052-45-0 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
6-ethyl-7-hydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-6-11-9(3)12-7-10(5-2)13(16)8-14(12)18-15(11)17/h7-8,16H,4-6H2,1-3H3 |
Clave InChI |
PJQBDQZNQGXPBI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=C(C=C(C(=C2)CC)O)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


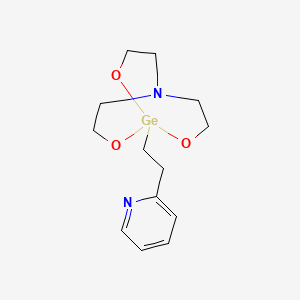
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
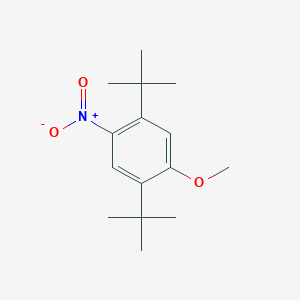
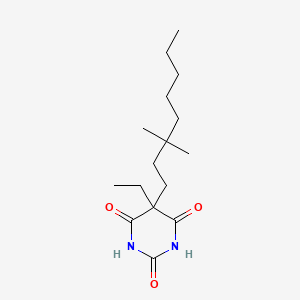
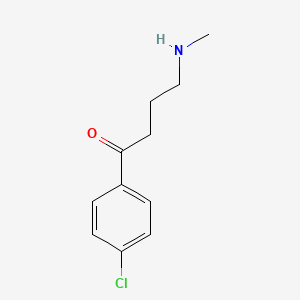
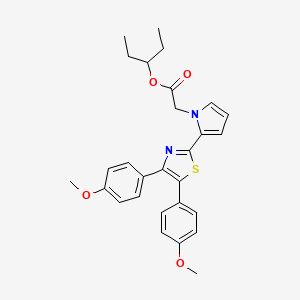
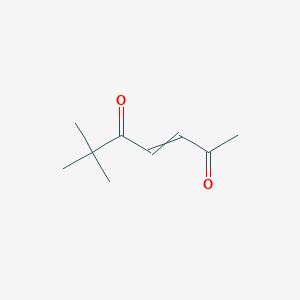


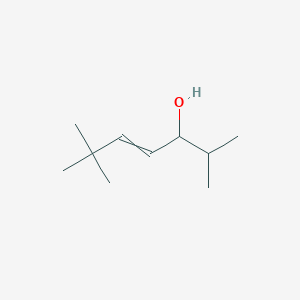
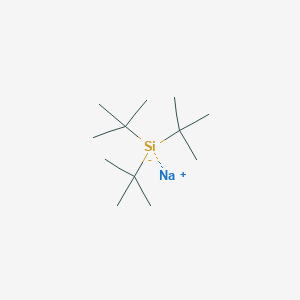
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
